The synthesis of ANA-773 involves several steps that typically include the formation of the imidazoquinoline structure. While specific methodologies can vary, a common approach includes:
The synthesis may utilize techniques such as solvent-assisted reactions, temperature control, and catalysis to optimize yields and purity. Analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of synthesized intermediates and final products .
ANA-773 has a complex molecular structure characterized by an imidazoquinoline core. Its molecular formula is , indicating it contains carbon, hydrogen, and nitrogen atoms arranged in a specific configuration conducive to receptor binding.
The compound's molecular weight is approximately 254.33 g/mol. Detailed structural analysis can be performed using X-ray crystallography or NMR spectroscopy to elucidate its three-dimensional conformation, which is critical for understanding its interaction with TLR7 .
ANA-773 undergoes various chemical reactions that are essential for its activation and function. Upon administration, it is metabolized into an active form that binds to TLR7, leading to downstream signaling cascades that enhance immune responses.
The metabolic conversion typically involves enzymatic processes in the liver, where cytochrome P450 enzymes play a significant role in converting ANA-773 into its active metabolites. This biotransformation is crucial for achieving therapeutic effects while minimizing potential side effects associated with direct administration of active compounds .
The mechanism of action of ANA-773 primarily revolves around its role as a TLR7 agonist. Upon binding to TLR7 on immune cells such as dendritic cells and macrophages, it triggers a cascade of signaling pathways that lead to:
Studies have shown that ANA-773 can significantly boost both innate and adaptive immune responses, making it a candidate for therapeutic applications in infectious diseases and cancer immunotherapy .
ANA-773 is typically presented as a solid at room temperature with good solubility in organic solvents but limited solubility in water. Its melting point and specific optical rotation can vary based on purity.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture, necessitating careful handling during storage and use. Its reactivity profile includes potential interactions with nucleophiles due to the presence of nitrogen atoms within its structure .
ANA-773 has garnered attention for its potential applications in:
Research continues into optimizing its use in clinical applications, exploring combinations with other therapies to maximize efficacy while minimizing adverse effects .
ANA-773 (development code RG-7795) is a small molecule immunotherapeutic prodrug with the chemical name (2R,3R,5S)-2-{5-amino-2-oxo-2H,3H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl}-5-(hydroxymethyl)oxolan-3-yl acetate. Its molecular formula is C₁₂H₁₄N₄O₅S, corresponding to a molar mass of 326.33 g·mol⁻¹ [1] [4]. The compound features a stereochemically defined structure where the active metabolite is generated through enzymatic cleavage after oral administration. This molecular architecture positions ANA-773 within the chemical class of nucleoside analogues designed for targeted immune modulation.
Table 1: Chemical and Developmental Identifiers of ANA-773
Identifier Type | Designation |
---|---|
Systematic Name | (2R,3R,5S)-2-{5-amino-2-oxo-2H,3H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl}-5-(hydroxymethyl)oxolan-3-yl acetate |
CAS Registry Number | 892498-64-5 (RG-7795), 1174920-78-5 (ANA-773) |
Molecular Formula | C₁₂H₁₄N₄O₅S |
Molar Mass | 326.33 g·mol⁻¹ |
Alternative Names | RG-7795, RG7795, ANA773, ANA-773 |
Development Status | Investigational (Discontinued as of 2021) |
The compound has been referenced under multiple designations throughout its development pathway, reflecting corporate and structural milestones. Initially designated ANA-773 by its originator, Anadys Pharmaceuticals, it was later reassigned as RG-7795 following Roche's acquisition of Anadys in 2011 [1] [8]. This nomenclature evolution exemplifies the compound's transition through pharmaceutical development stages and corporate entities while maintaining a consistent core pharmacological mechanism.
The development of ANA-773 represents a strategic evolution in toll-like receptor (TLR) agonist therapeutics, building upon earlier successes and limitations of this immunopharmacological class. TLR7 agonists emerged as promising immunomodulators following the clinical validation of imiquimod, a first-generation TLR7 agonist approved for topical treatment of basal cell carcinoma [2] [6]. Unlike topical predecessors, ANA-773 was engineered specifically for systemic delivery through oral administration, addressing a significant limitation in treating disseminated malignancies and visceral infections.
Anadys Pharmaceuticals advanced ANA-773 into clinical development with parallel programs in oncology and virology. In February 2008, the company initiated a Phase I dose-escalation study (NCT number not provided in sources) in patients with advanced solid tumors, marking the first human evaluation of its anticancer potential [2]. This trial investigated multiple dosing schedules with the objective of identifying pharmacologically active regimens based on immune activation biomarkers. Concurrently, based on compelling preclinical data demonstrating induction of endogenous interferon-alpha (IFN-α), Anadys explored ANA-773 for chronic viral hepatitis, culminating in a Phase II trial for hepatitis C virus (HCV) infection [3] [9].
The acquisition of Anadys by Roche in 2011 transferred development rights for RG-7795 (formerly ANA-773), with continued investigation in hepatitis B virus (HBV) infection. By 2015, Phase II trials for HBV were underway in Switzerland [1] [8]. However, development challenges emerged from the broader class of systemically administered TLR7 agonists. Anadys had previously discontinued development of ANA975, another oral TLR7 agonist prodrug, due to toxicity concerns from chronic daily dosing in HCV [9]. While ANA-773 employed a distinct chemical scaffold, these prior experiences influenced its development strategy toward intermittent dosing regimens. By 2021, development of RG-7795 appeared discontinued across all indications, though the precise reasons were not fully disclosed in available sources [1] [8].
Table 2: Developmental Timeline of ANA-773/RG-7795
Year | Development Milestone | Indication Focus |
---|---|---|
Pre-2007 | Preclinical optimization at Anadys Pharmaceuticals | Cancer, Viral Hepatitis |
2008 | Phase I trial initiation in advanced solid tumors | Oncology |
2011 | Phase IIa trial in chronic HCV (Netherlands, terminated Feb 2012) | Hepatitis C |
2011 | Acquisition by Roche; redesignated RG-7795 | Pipeline consolidation |
2015 | Phase II trials in hepatitis B (Switzerland) | Hepatitis B |
2021 | Development appears discontinued | All indications |
ANA-773 functions as an orally bioavailable prodrug that undergoes hepatic conversion to an active metabolite, identified as a specific toll-like receptor 7 (TLR7) agonist [1] [4]. TLR7 is an endosomally localized pattern recognition receptor constitutively expressed primarily in plasmacytoid dendritic cells (pDCs) and B lymphocytes. Upon engagement with its active metabolite, ANA-773 triggers TLR7 dimerization and recruitment of the adaptor protein myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs), tumor necrosis factor receptor-associated factor 6 (TRAF6), and IkappaB kinase (IKK) complexes, ultimately activating two principal transcription factor pathways: nuclear factor kappa B (NF-κB) and interferon regulatory factor 7 (IRF7) [6].
The IRF7 pathway activation leads to robust production of type I interferons, predominantly IFN-α, which establishes an antiviral state in infected cells and enhances antigen presentation capabilities [1] [6]. Simultaneously, NF-κB activation induces expression of proinflammatory cytokines including interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α) [6]. This cytokine milieu facilitates dendritic cell maturation, characterized by increased surface expression of costimulatory molecules CD80 and CD86, essential for efficient T cell priming [2] [6].
Beyond innate immune activation, ANA-773's active metabolite bridges innate and adaptive immunity through natural killer (NK) cell modulation. Preclinical studies demonstrated that TLR7 stimulation enhances NK cell-mediated cytolysis of tumor cells through two distinct mechanisms: direct cytotoxicity via granzyme/perforin release and antibody-dependent cellular cytotoxicity (ADCC) potentiation [2] [4]. The latter mechanism is particularly relevant for combinatorial approaches with therapeutic monoclonal antibodies. Additionally, the induced IFN-α promotes T helper 1 (TH1) polarization through dendritic cell-derived IL-12, establishing cell-mediated immunity crucial for both antiviral responses and cancer immunosurveillance [2] [6].
Table 3: Immune Activation Profile of ANA-773 in Clinical Studies
Immunological Parameter | Dose-Dependent Effect | Functional Significance |
---|---|---|
Serum IFN-α Induction | Observed across dose cohorts; magnitude dose-dependent | Establishes antiviral state; enhances antigen presentation |
NK Cell Cytolytic Activity | Enhanced ADCC demonstrated in vitro | Potential synergy with therapeutic antibodies |
Proinflammatory Cytokines | IL-6, IL-12, TNF-α elevation observed | Promotes DC maturation and TH1 polarization |
HCV RNA Reduction | -0.34 to -1.26 log₁₀ (placebo vs. 2000mg cohort) | Proof-of-concept for antiviral efficacy [3] |
Costimulatory Molecule Upregulation | CD80/CD86 on dendritic cells | Enhanced T cell priming capacity |
The pharmacological rationale for ANA-773 in chronic viral hepatitis stemmed from the established role of endogenous interferon in controlling hepatotropic viruses. In a randomized clinical trial for chronic HCV, ANA-773 administration (2000mg every-other-day for 10 days) demonstrated statistically significant reduction in serum HCV RNA levels (mean maximum change: -1.26 log₁₀; range: -0.14 to -3.10 log₁₀; p=0.037) [3]. This antiviral activity directly correlated with dose-dependent increases in interferon-stimulated gene expression, confirming the compound's mechanism-based efficacy. Similarly, in oncology applications, Phase I data demonstrated ANA-773's capacity to induce immune signatures predictive of antitumor responses, particularly enhanced NK cell activity and TH1-skewed cytokine profiles [2].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: